molecular formula C12H12N2O4S2 B4955969 4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide

4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide

Cat. No. B4955969
M. Wt: 312.4 g/mol
InChI Key: MRJZPBKIMCMQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide, also known as PTK 787, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of cancer. This compound works by blocking the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are both involved in the growth and spread of cancer cells.

Mechanism of Action

4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787 works by blocking the activity of VEGFR and PDGFR, which are both involved in the growth and spread of cancer cells. These receptors play a critical role in the formation of new blood vessels, which are necessary for the growth and spread of tumors.
Biochemical and Physiological Effects:
4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This leads to a reduction in the blood supply to tumors, which can slow their growth and spread. In addition, 4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787 is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it can be difficult to synthesize and may not be readily available for use in lab experiments.

Future Directions

There are several future directions for research on 4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787. One area of interest is the development of new and more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the optimal dosing and administration of 4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787 for the treatment of different types of cancer. Finally, research is needed to investigate the potential use of 4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787 in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Synthesis Methods

The synthesis of 4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787 involves several steps, including the reaction of 2-aminophenol with chlorosulfonic acid to form 2-chloro-5-methylphenylsulfonic acid. This compound is then reacted with thiophene-2-carboxylic acid to produce the final product.

Scientific Research Applications

4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787 has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of several types of cancer, including colorectal, lung, and breast cancer.

properties

IUPAC Name

4-[(2-hydroxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c1-7-2-3-10(15)9(4-7)14-20(17,18)8-5-11(12(13)16)19-6-8/h2-6,14-15H,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJZPBKIMCMQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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